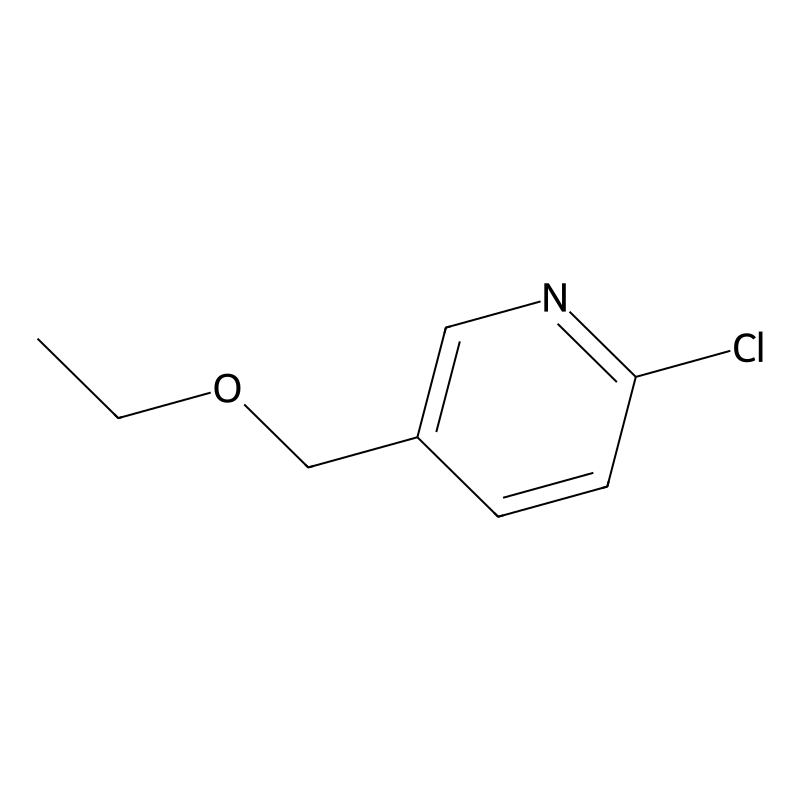2-Chloro-5-(ethoxymethyl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Agrochemical and Pharmaceutical Industries
2-Chloro-5-(ethoxymethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a chlorine atom and an ethoxymethyl group. Its molecular formula is C₈H₁₀ClN, and it features a pyridine structure, which is a six-membered aromatic ring containing one nitrogen atom. The presence of the ethoxymethyl group enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in various chemical syntheses.
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as alkylation or acylation.
- Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitutions, although the nitrogen atom can deactivate the ring towards electrophiles.
- Reductive Reactions: The ethoxymethyl group can be reduced to yield corresponding alcohols or other functional groups.
Synthesis of 2-chloro-5-(ethoxymethyl)pyridine can be achieved through several methods:
- Alkylation of Pyridine:
- Starting with 2-chloropyridine, an ethoxymethyl group can be introduced via alkylation using ethyl iodide in the presence of a base.
- Chlorination of Ethoxymethylpyridine:
- Ethoxymethylpyridine can be chlorinated using chlorine gas or chlorinating agents like phosphorus(V) chloride to yield the desired compound.
- Multi-step Synthesis:
Interaction studies typically focus on how this compound interacts with biological systems or other chemicals. For instance:
- Binding Studies: Investigating how 2-chloro-5-(ethoxymethyl)pyridine binds to biological targets can provide insights into its potential pharmacological effects.
- Synergistic Effects: Research may explore how this compound interacts with other agrochemicals or pharmaceuticals to enhance efficacy or reduce toxicity.
Several compounds share structural similarities with 2-chloro-5-(ethoxymethyl)pyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-5-(chloromethyl)pyridine | Chloromethyl instead of ethoxymethyl | Commonly used as an insecticide intermediate |
| 2-Chloro-5-(methoxymethyl)pyridine | Methoxymethyl substituent | Potentially different biological activity |
| 3-Chloro-4-(ethoxymethyl)pyridine | Different position of chlorine | May exhibit distinct chemical properties |
Uniqueness: 2-Chloro-5-(ethoxymethyl)pyridine's unique ethoxymethyl substituent differentiates it from other similar compounds, potentially affecting its reactivity and biological activity compared to chloromethyl or methoxymethyl derivatives.








